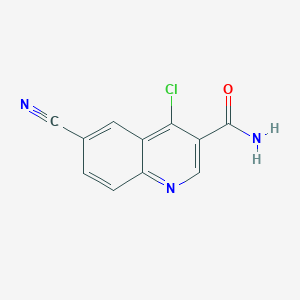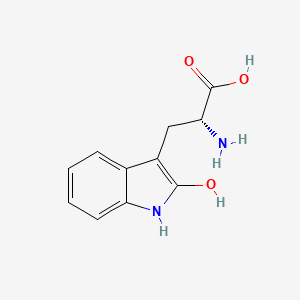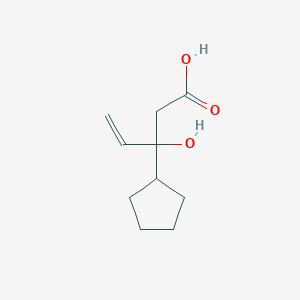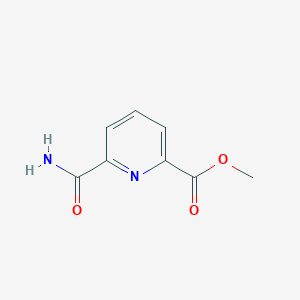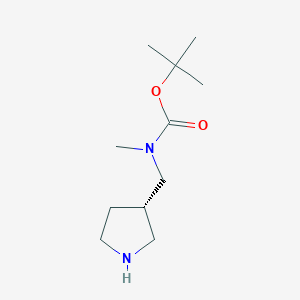
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
Vue d'ensemble
Description
“(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate” is a chemical compound with the CAS Number: 169750-01-0. It has a linear formula of C10H20N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Physical And Chemical Properties Analysis
The compound is a colorless to yellow to yellow-brown sticky oil to solid or liquid at room temperature . Its molecular weight is 200.28 . More specific physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not provided in the search results .
Applications De Recherche Scientifique
Nucleoside Analogues Synthesis
This compound serves as a precursor in the synthesis of chiral pyrrolidin-2-ones or pyrrolidines-bearing nucleobases. These analogues are crucial in developing antiviral and anticancer agents, particularly against HIV and HBV . The introduction of non-natural nucleosides can lead to improved in vivo half-life, better structural stability, and novel interacting groups, which are significant in therapeutic applications .
Drug Development
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is used as an intermediate in the synthesis of peptide drugs. It’s commonly utilized in the synthesis of peptides, proteins, or drug precursors, playing a vital role in the development of new pharmaceuticals .
Biochemistry Research
In biochemistry, this compound is instrumental in synthesizing and modifying specific amino acid sequences. This is particularly relevant in proteomics, enzymology, and medicinal chemistry, where precise amino acid sequences are essential for understanding protein functions and interactions .
Chemical Synthesis
The compound is used to prepare chiral compounds, enhancing the research and application of chiral molecules. Chirality is a key factor in many biological processes, and the synthesis of chiral molecules is crucial for the development of certain pharmaceuticals .
Stability Improvement
It contributes to the stability of nucleic acids in therapeutics and bio- and nanotechnologies. By preventing denaturation and biodegradation, it helps in creating more stable and effective therapeutic agents .
Foldamers Construction
This compound is used in the preparation of monomers of foldamers. Foldamers are sequence-specific oligomers akin to peptides, nucleic acids, and oligosaccharides that fold into well-defined three-dimensional structures. They have potential applications in biomimetics and nanotechnology .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, H332, and H335, suggesting that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical Pathways
Again, without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Many pyrrolidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTZUPNLSITARI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680479 | |
| Record name | tert-Butyl methyl{[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate | |
CAS RN |
1064052-00-1 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[(3S)-3-pyrrolidinylmethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1064052-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl methyl{[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




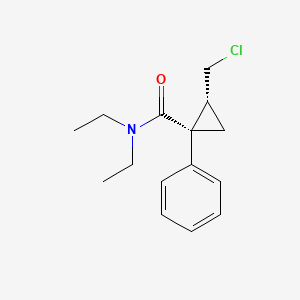

![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)
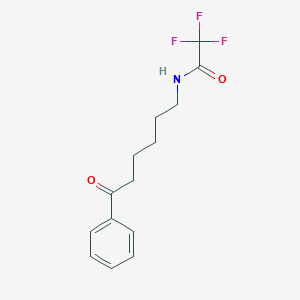

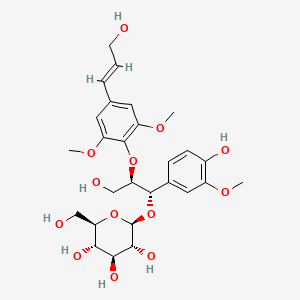
![9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1504092.png)
